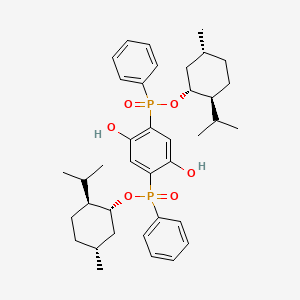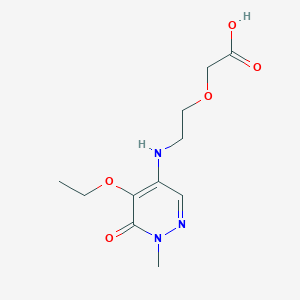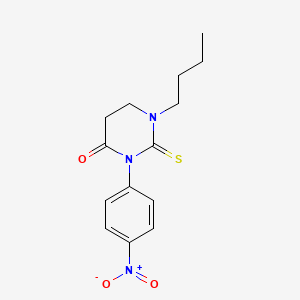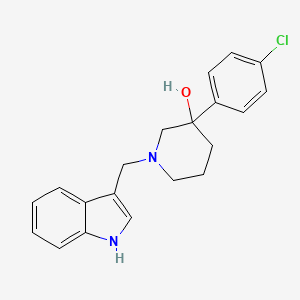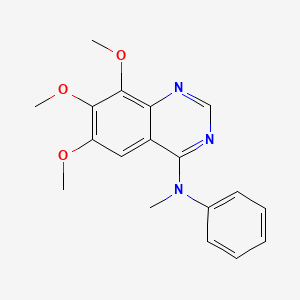![molecular formula C17H29N3OSi B12921969 2-Amino-6-{4-[tri(propan-2-yl)silyl]but-3-yn-1-yl}pyrimidin-4(1H)-one CAS No. 917745-86-9](/img/structure/B12921969.png)
2-Amino-6-{4-[tri(propan-2-yl)silyl]but-3-yn-1-yl}pyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-(4-(triisopropylsilyl)but-3-yn-1-yl)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidine derivatives are known for their diverse biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties . This compound is of interest in medicinal chemistry and chemical biology due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(4-(triisopropylsilyl)but-3-yn-1-yl)pyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine core.
Reaction Conditions: The reaction involves the use of acetonitrile as a solvent and trimethylsilyl cyanide as a reagent.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective purification methods.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6-(4-(triisopropylsilyl)but-3-yn-1-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrimidine ring.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-Amino-6-(4-(triisopropylsilyl)but-3-yn-1-yl)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of novel heterocyclic compounds with potential biological activities.
Biology: The compound is studied for its potential antimicrobial, antiviral, and antitumor properties.
Industry: The compound may be used in the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-(4-(triisopropylsilyl)but-3-yn-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting key enzymes or proteins involved in biological processes. For example, it may inhibit collagen prolyl 4-hydroxylases, leading to reduced collagen expression and antifibrotic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyrimidine core and exhibit diverse biological activities.
Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate: Known for its antifibrotic activity.
Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate: Another compound with significant antifibrotic properties.
Propiedades
Número CAS |
917745-86-9 |
|---|---|
Fórmula molecular |
C17H29N3OSi |
Peso molecular |
319.5 g/mol |
Nombre IUPAC |
2-amino-4-[4-tri(propan-2-yl)silylbut-3-ynyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H29N3OSi/c1-12(2)22(13(3)4,14(5)6)10-8-7-9-15-11-16(21)20-17(18)19-15/h11-14H,7,9H2,1-6H3,(H3,18,19,20,21) |
Clave InChI |
VTKRFXZOFUEECD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C#CCCC1=CC(=O)NC(=N1)N)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


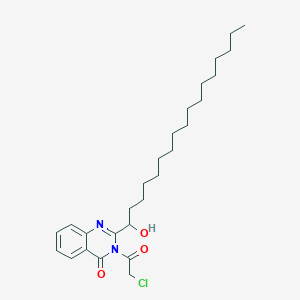
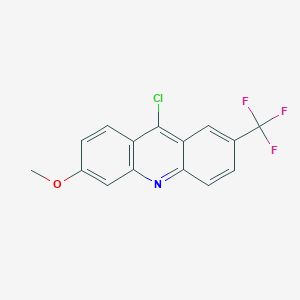
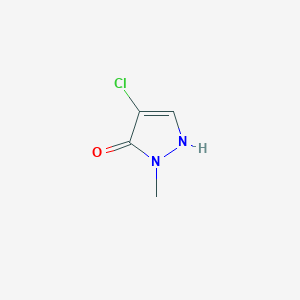
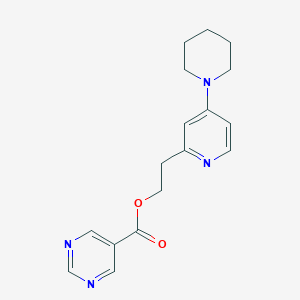
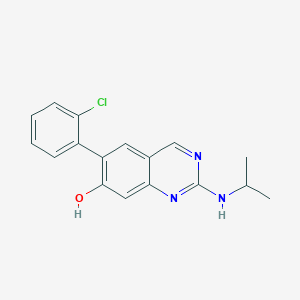
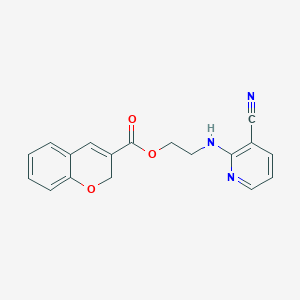
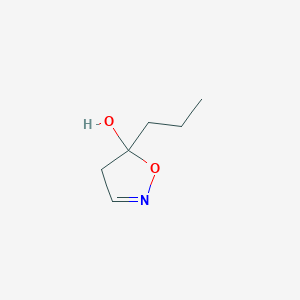
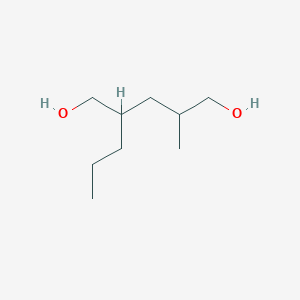
![tert-Butyl 3-bromo-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12921954.png)
